molecular formula C14H10FN3O2S B6501229 2-fluoro-N-{7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}benzamide CAS No. 955769-31-0

2-fluoro-N-{7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}benzamide

Cat. No.: B6501229
CAS No.: 955769-31-0
M. Wt: 303.31 g/mol
InChI Key: SZSCEPGYTQDPQQ-UHFFFAOYSA-N
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Description

2-fluoro-N-{7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}benzamide is a synthetic compound based on the thiazolo[3,2-a]pyrimidine scaffold, a structure of high interest in medicinal chemistry and drug discovery. The thiazolo[3,2-a]pyrimidine core is recognized for its wide spectrum of biological properties, which, based on its structural analogs, may include antipsychotic, anticancer, anti-inflammatory, antimicrobial, and antiviral activities . The incorporation of a fluorine atom and a benzamide group on the core structure is a strategic modification, as fluorination is a common tactic in drug design to enhance a compound's metabolic stability, membrane permeability, and binding affinity . This makes it a valuable chemical tool for researchers investigating new therapeutic agents, particularly in the development of kinase inhibitors or modulators of purinergic receptors. The specific research applications of this compound are yet to be fully characterized, but its structural features suggest potential for use in high-throughput screening, structure-activity relationship (SAR) studies, and as a key intermediate in the synthesis of more complex molecules for pharmacological evaluation. This product is intended for research purposes in a controlled laboratory environment only. It is not intended for diagnostic or therapeutic use, nor for human consumption.

Properties

IUPAC Name

2-fluoro-N-(7-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10FN3O2S/c1-8-11(13(20)18-6-7-21-14(18)16-8)17-12(19)9-4-2-3-5-10(9)15/h2-7H,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZSCEPGYTQDPQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N2C=CSC2=N1)NC(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Fluoro-N-{7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}benzamide is a thiazolo-pyrimidine derivative known for its potential biological activities, particularly in antimicrobial and anticancer research. This compound's structural characteristics contribute to its interaction with various biological targets, making it a subject of interest in medicinal chemistry.

Chemical Structure and Properties

The compound has the following chemical formula and properties:

PropertyValue
Molecular FormulaC₁₅H₁₀FN₃O₂S
Molecular Weight353.3 g/mol
CAS Number955769-87-6
DensityNot Available
Melting PointNot Available

The presence of the thiazole and pyrimidine rings enhances its interaction with biological systems, providing a scaffold for various modifications that can improve its efficacy.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of thiazolo-pyrimidine compounds exhibit significant antibacterial properties. For instance, a related compound was tested against Pseudomonas aeruginosa and Escherichia coli, showing a minimum inhibitory concentration (MIC) of 0.21 μM, indicating potent antibacterial activity . The mechanism involves binding interactions with crucial enzymes such as DNA gyrase, where the compound forms multiple hydrogen bonds, stabilizing its position within the active site .

Anticancer Activity

The anticancer potential of thiazolo-pyrimidine derivatives has been explored through various assays. Compounds similar to this compound have shown promising results in cytotoxicity assays against different cancer cell lines. For example, some derivatives exhibited IC50 values comparable to established chemotherapeutics like doxorubicin, suggesting their potential as effective anticancer agents .

Mechanistic Insights

Molecular docking studies have provided insights into the binding affinities and interactions of these compounds with their biological targets. For instance, the binding energies calculated during docking simulations indicated that the most active derivatives interact favorably with critical residues in target proteins, enhancing their inhibitory effects .

Case Studies

Several case studies highlight the biological activity of thiazolo-pyrimidine derivatives:

  • Study on Antibacterial Activity : A derivative was evaluated for its efficacy against Staphylococcus aureus, showing significant inhibition at low concentrations. The study emphasized the role of structural modifications in enhancing activity against resistant strains .
  • Cytotoxicity Evaluation : Research involving MTT assays on HaCat and Balb/c 3T3 cells revealed that specific modifications to the thiazole ring improved cytotoxicity without significantly affecting normal cell viability .
  • In Silico Studies : In silico assessments indicated favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profiles for several derivatives, suggesting their viability as drug candidates .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Electronic Effects

The thiazolo[3,2-a]pyrimidine core is a common motif in several derivatives, but substituents at the 6-position (benzamide group) and 7-position (methyl group) significantly influence physicochemical and biological properties. Key comparisons include:

Compound Name Substituents at 6-Position 7-Position Molecular Weight Key Functional Groups Biological Activity References
Target Compound 2-fluorobenzamide Methyl 373.42 (calc.) Fluorine, amide, thiazole Antifungal, potential anticancer
N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-4-ethoxybenzamide 4-ethoxybenzamide Methyl 343.40 Ethoxy, amide Not reported
3-(Trifluoromethyl)-N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzamide 3-trifluoromethylbenzamide Methyl 407.39 (calc.) CF₃, amide Not reported
5-(4-Methoxyphenyl)-7-methyl-3-oxo-N-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide 4-methoxyphenylcarboxamide Methyl 407.44 (calc.) Methoxy, amide Not reported

Key Observations :

  • Fluorine vs. This may improve target binding in biological systems .
  • Methyl at 7-Position : The 7-methyl group is conserved across analogs, suggesting its role in stabilizing the thiazolo-pyrimidine ring conformation .
Physicochemical Properties
  • Solubility : Fluorine’s electronegativity may enhance aqueous solubility compared to methoxy or trifluoromethyl analogs, though experimental data are lacking .
  • Spectral Data : IR and NMR spectra of similar compounds confirm the presence of amide C=O (1650–1700 cm⁻¹) and thiazole C-S (650–750 cm⁻¹) stretches . Mass spectra typically show molecular ion peaks consistent with calculated weights (e.g., m/z 492 for compound 3 in ) .

Q & A

Q. How do computational models enhance understanding of electronic effects in this compound?

  • DFT calculations : Analyze frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity at the fluorobenzamide moiety .
  • Molecular dynamics : Simulate solvation effects in aqueous vs. lipid membranes to guide formulation design .

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